2-bromo-N-(2-phenoxyphenyl)benzamide
Description
2-Bromo-N-(2-phenoxyphenyl)benzamide is a brominated benzamide derivative featuring a phenoxyphenyl substituent at the amide nitrogen. For example, 4-chloro-N-(2-phenoxyphenyl)benzamide (C₁₉H₁₄ClNO₂) crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen bonding patterns involving C–H/O interactions and π-π stacking . The synthesis of such compounds typically involves reacting substituted benzoyl chlorides (e.g., 2-bromobenzoyl chloride) with aniline derivatives (e.g., 2-phenoxyaniline) in acetonitrile under reflux . The bromine atom at the ortho position likely enhances steric and electronic effects, influencing molecular conformation and reactivity.
Properties
Molecular Formula |
C19H14BrNO2 |
|---|---|
Molecular Weight |
368.2g/mol |
IUPAC Name |
2-bromo-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14BrNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
InChI Key |
BSVJTYIMIWJQRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparisons
Substituent Position Effects: Ortho vs. Para Halogens: Ortho-bromo substituents (e.g., in 2-bromo-N-(tert-butyl)benzamide) induce greater steric hindrance, influencing catalytic activity in Suzuki-Miyaura reactions . Para-halogens (e.g., 4-chloro/4-bromo analogs) facilitate planar molecular conformations due to resonance effects . Electron-Withdrawing Groups: Nitro (NO₂) or methoxy (OMe) groups at the aniline moiety alter electronic density, affecting hydrogen bonding and π-π stacking. For example, 4-bromo-N-(2-nitrophenyl)benzamide exhibits weaker intermolecular interactions than its methoxy-nitro counterpart .
Biological and Catalytic Applications :
- Antimicrobial Activity : Brominated benzamides in metallophthalocyanines show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to bromine’s electronegativity and hydrophobic interactions .
- Catalytic Utility : Ortho-bromo substituents enhance enantioselectivity in cross-coupling reactions. For instance, 2-bromo-N-(tert-butyl)benzamide achieves 87% ee in asymmetric Suzuki-Miyaura couplings .
Crystallographic and Computational Insights: Hydrogen Bonding: In 4-chloro-N-(2-phenoxyphenyl)benzamide, C–H/O interactions dominate over classical N–H bonds, with a C11(5) hydrogen-bonding descriptor . DFT Studies: Brominated analogs (e.g., 2-bromo-N-(pyrazol-4-yl)benzamide) show stabilization via electrostatic contributions, aligning with experimental observations of hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
